molecular formula C17H16ClN3O B10851236 N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide

N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide

Cat. No.: B10851236
M. Wt: 313.8 g/mol
InChI Key: WGVVIVGNBSSANI-UHFFFAOYSA-N
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Description

N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide typically involves the following steps:

Industrial Production Methods: Industrial production of N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Mechanism of Action

The mechanism of action of N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of phosphoinositide 3-kinase δ (PI3Kδ), which plays a role in cell signaling and proliferation . The exact mechanism of action may vary depending on the specific biological context and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C17H16ClN3O/c1-2-6-16(22)19-17-13-9-12(11-7-4-3-5-8-11)14(18)10-15(13)20-21-17/h3-5,7-10H,2,6H2,1H3,(H2,19,20,21,22)

InChI Key

WGVVIVGNBSSANI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=CC(=C(C=C21)C3=CC=CC=C3)Cl

Origin of Product

United States

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